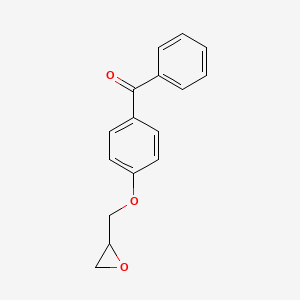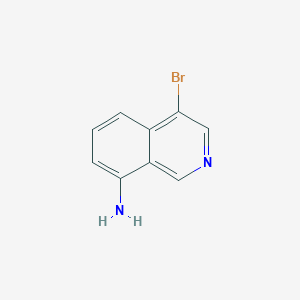
4-溴异喹啉-8-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 4-bromoisoquinolin-8-amine and related compounds has been reported through various methods. One approach involves the modification of the Pomeranz-Fritsch ring synthesis, which leads to the production of bromo-7-methoxyisoquinoline and its derivatives. This method suggests a mechanism for the formation of these compounds, including the formation of secondary amine-BH3 complexes (Armengol, Helliwell, & Joule, 2000). Additionally, the Rhodium-catalyzed synthesis has been employed to produce highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as the key intermediate in the reaction (He et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-bromoisoquinolin-8-amine and its analogs have been studied using various techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms within the molecule and the formation of complexes, crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 4-bromoisoquinolin-8-amine include its participation in palladium-catalyzed amination reactions, which facilitate the rapid preparation of aminoquinolines from aryl bromides (Wang, Magnin, & Hamann, 2003). These reactions highlight the compound's utility in synthesizing compounds with potential biological activity.
科学研究应用
合成和细胞毒作用
4-溴异喹啉-8-胺用于合成C4-取代的异喹啉,这些化合物对肿瘤细胞系表现出细胞毒性。这些化合物显示出进一步研究的潜力,特别是在人类非小细胞肺癌的背景下 (Tsotinis et al., 2007)。
荧光化合物的合成
这种化合物还参与合成荧光吲哚并[3,2-a]异喹啉-6-胺。这些新合成的化合物由于其荧光性质,在各种科学领域中具有潜在的应用 (Balog et al., 2013)。
晶体结构分析
另一个应用是在晶体学领域。该化合物用于研究了解二级胺硼烷络合物的晶体结构,提供了关于分子结构和相互作用的见解 (Armengol et al., 2000)。
细胞生理中的光化学激活
4-溴异喹啉-8-胺通过光化学激活三级胺在细胞生理学研究中发挥作用。这种应用在理解基因编辑机制和细胞反应方面具有重要意义 (Asad et al., 2017)。
对映选择性合成
该化合物还用于药物的对映选择性合成,有助于开发具有改善疗效和减少副作用的新药物 (Diener et al., 2015)。
微波辅助胺化
它参与了通过微波辅助胺化快速制备氨基喹啉,展示了合成技术的进步 (Wang et al., 2003)。
安全和危害
The safety information for 4-Bromoisoquinolin-8-amine includes the following hazard statements: H301+H311+H331 . The precautionary statements are P261-P280-P301+P310-P311 . The signal word for this compound is “Danger” and it is represented by the GHS06 pictogram .
Relevant Papers
The relevant papers for 4-Bromoisoquinolin-8-amine include research on the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides , and a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .
作用机制
Target of Action
The primary targets of 4-Bromoisoquinolin-8-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 4-Bromoisoquinolin-8-amine’s action are currently unknown
Action Environment
The action of 4-Bromoisoquinolin-8-amine can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or substances.
生化分析
Biochemical Properties
4-Bromoisoquinolin-8-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as palladium-catalyzed cyclization enzymes, which facilitate the formation of 4-bromoisoquinoline derivatives These interactions are crucial for the synthesis of biologically active compounds
Cellular Effects
The effects of 4-Bromoisoquinolin-8-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the concentration of biogenic amines in biological systems, which are critical for neurotransmission and cellular communication . The impact on gene expression and cellular metabolism suggests that 4-Bromoisoquinolin-8-amine could play a role in regulating cellular homeostasis and response to external stimuli.
Molecular Mechanism
At the molecular level, 4-Bromoisoquinolin-8-amine exerts its effects through binding interactions with biomolecules. It is known to participate in enzyme inhibition or activation, which can lead to changes in gene expression. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, thereby influencing cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromoisoquinolin-8-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromoisoquinolin-8-amine remains stable under specific conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular processes, although detailed temporal effects require further exploration.
Dosage Effects in Animal Models
The effects of 4-Bromoisoquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications.
Metabolic Pathways
4-Bromoisoquinolin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. It has been suggested that 4-Bromoisoquinolin-8-amine may influence the synthesis of other biologically active compounds through its interactions with metabolic enzymes
Transport and Distribution
The transport and distribution of 4-Bromoisoquinolin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns of 4-Bromoisoquinolin-8-amine can influence its biological activity and effectiveness in modulating cellular processes . Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
4-Bromoisoquinolin-8-amine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating biochemical pathways and cellular functions
属性
IUPAC Name |
4-bromoisoquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIJWFGYGKBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332699 |
Source


|
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351458-46-3 |
Source


|
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

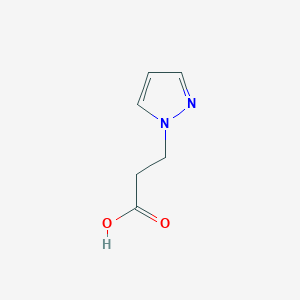


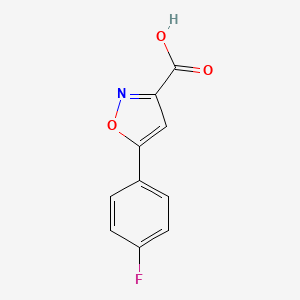
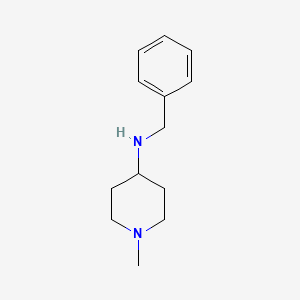
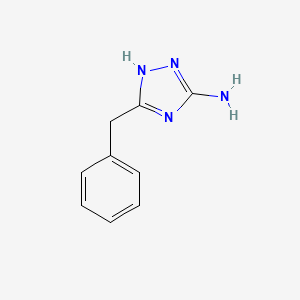


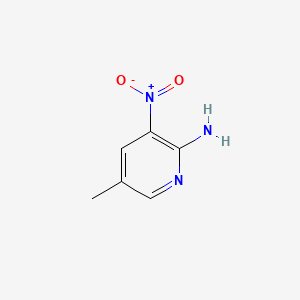

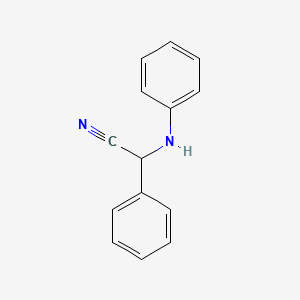
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

